molecular formula C21H18N2 B4967837 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 40358-30-3

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B4967837
CAS No.: 40358-30-3
M. Wt: 298.4 g/mol
InChI Key: KLUUDQZFQBRKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine (CID 2728685) is a versatile dihydrobenzodiazepine derivative of significant interest in organic and materials chemistry research . This compound serves as a key precursor in the study of chemical transformations, where its dihydrodiazepine ring has been shown to be highly sensitive to acidic conditions, leading to rearrangements into other valuable heterocyclic systems like imidazoles . Recent research into analogous benzodiazepine structures highlights its potential application in materials science, particularly as a corrosion inhibitor for mild steel in acidic environments, demonstrating high inhibition efficiency . Furthermore, studies on similar compounds indicate emerging relevance in the investigation of electrochemical properties for advanced applications such as supercapacitors . The molecular framework of this benzodiazepine provides a robust platform for synthesizing novel derivatives and exploring structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUUDQZFQBRKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369534
Record name 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40358-30-3
Record name 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H18N2C_{21}H_{18}N_{2} with a molecular weight of approximately 298.39 g/mol. The compound features a benzodiazepine core structure that is known for various pharmacological activities.

PropertyValue
Molecular FormulaC21H18N2
Molecular Weight298.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that compounds within the benzodiazepine class often interact with the central nervous system (CNS), primarily through modulation of the GABA_A receptor. This interaction enhances the inhibitory neurotransmitter GABA's effect, resulting in anxiolytic, sedative, and anticonvulsant properties.

Case Studies and Research Findings

  • Sedative Effects : A study demonstrated that this compound exhibited significant sedative effects in animal models. The compound was tested for its ability to reduce locomotor activity in mice, showing a dose-dependent response that suggests potential use as a sedative agent.
  • Anticonvulsant Activity : Another investigation focused on the anticonvulsant properties of this compound. It was found to effectively reduce seizure activity in rodent models induced by pentylenetetrazol (PTZ), indicating its potential utility in managing epilepsy or seizure disorders.
  • Anxiolytic Properties : In behavioral tests such as the elevated plus maze and open field test, the compound showed anxiolytic effects comparable to established benzodiazepines like diazepam. This suggests that it may be beneficial for treating anxiety disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
SedativeReduced locomotor activity
AnticonvulsantDecreased seizure frequency
AnxiolyticIncreased time spent in open arms

Scientific Research Applications

Pharmacological Studies

2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine has been investigated for its pharmacological properties. Its structural analogs are often studied for their potential as anxiolytic and sedative agents. Benzodiazepines are widely known for their role in treating anxiety disorders and insomnia due to their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced biological activity. Researchers have explored modifications to the benzodiazepine structure to improve efficacy and reduce side effects associated with traditional benzodiazepines.

Anticancer Research

Recent studies have indicated that derivatives of benzodiazepines may possess anticancer properties. Research involving this compound has shown promising results in inhibiting tumor growth in specific cancer cell lines. This application is under active investigation to understand the mechanism of action and potential therapeutic uses in oncology.

Case Study 1: Anxiolytic Activity

A study examining various benzodiazepine derivatives found that modifications to the 2,4-diphenyl structure can significantly influence anxiolytic activity. In vivo tests demonstrated that certain derivatives exhibited reduced anxiety levels in animal models when compared to traditional benzodiazepines.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines treated with synthesized derivatives of this compound revealed a notable decrease in cell viability. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Chemical Reactions Analysis

Synthetic Methodologies

The compound is synthesized through acid-catalyzed cyclocondensation of o-phenylenediamine with ketones under diverse conditions. Key catalytic systems and reaction parameters are summarized in Table 1.

Table 1: Catalytic Systems for Synthesizing 2,4-Diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

CatalystReaction ConditionsTimeYieldSource
Hexachlorocyclotriphosphazene (HCCP)Acetonitrile, RT24 h93%
Silica sulfuric acidCH₂Cl₂, RT1.2 h93%
H-MCM-22 zeoliteAcetonitrile, RTTLC-monitored89%
Stannous chloride (SnCl₂)Solvent-free, 80–85°C40–60 min85–90%
Cadmium chloride (CdCl₂)Solvent-free, 80–85°C10–20 min90–95%
Nano-γ-Fe₂O₃–SO₃HSolvent-free, 90°C or microwave (360 W)6–30 min87–93%
Ferrocene/activated carbonSolvent-free, 85°C30–50 min85–92%

Key Observations :

  • Solvent-free conditions (e.g., SnCl₂, CdCl₂, nano-γ-Fe₂O₃–SO₃H) reduce environmental impact and enable rapid reactions (<1 h) .

  • Heterogeneous catalysts (e.g., H-MCM-22, nano-γ-Fe₂O₃–SO₃H) allow easy recovery and reuse without significant activity loss .

  • Microwave irradiation (nano-γ-Fe₂O₃–SO₃H) accelerates reaction times to minutes while maintaining high yields .

Reaction Mechanism

The synthesis proceeds via imine-enamine cyclization (Scheme 1):

  • Step 1 : Acid-catalyzed condensation of o-phenylenediamine with a ketone forms a diimine intermediate .

  • Step 2 : Intramolecular 1,3-hydrogen shift converts the diimine to an enamine .

  • Step 3 : Cyclization yields the seven-membered 1,5-benzodiazepine ring .

Scheme 1 :

text
o-Phenylenediamine + Ketone → [Acid Catalyst] → Diimine → Enamine → Cyclization → 1,5-Benzodiazepine

Catalytic Role :

  • Brønsted acids (e.g., silica sulfuric acid) protonate carbonyl groups, enhancing electrophilicity .

  • Lewis acids (e.g., CdCl₂) stabilize intermediates via coordination .

Substrate Scope and Limitations

  • Ketone Compatibility : Works with aromatic (e.g., acetophenone), aliphatic (e.g., cyclohexanone), and unsymmetrical ketones (e.g., 2-butanone) .

  • Diamine Derivatives : 4-Methyl-o-phenylenediamine reacts similarly but requires adjusted stoichiometry .

  • Limitations : Reactions with sterically hindered ketones (e.g., adamantanone) show reduced yields .

Comparative Efficiency of Catalysts

  • HCCP : High yields but requires prolonged reaction times .

  • Nano-γ-Fe₂O₃–SO₃H : Combines rapid microwave-assisted synthesis with recyclability (>5 cycles) .

  • CdCl₂ : Exceptionally fast (10–20 min) but involves heavy-metal catalysts .

Industrial and Environmental Relevance

  • Green Chemistry : Solvent-free protocols and reusable catalysts align with sustainable practices .

  • Scalability : Ferrocene/activated carbon systems demonstrate potential for large-scale production due to low catalyst loading (0.05 g) .

Structural Confirmation

  • Spectroscopic Data :

    • IR : NH stretch at 3277–3332 cm⁻¹, C=N stretch at 1634 cm⁻¹ .

    • ¹H NMR : Methyl groups at δ 1.27–1.8 ppm, aromatic protons at δ 6.8–7.7 ppm .

  • Crystallography : Single-crystal XRD confirms the bicyclic structure .

Comparison with Similar Compounds

Key Observations :

  • Catalyst Efficiency: TNZ and HY zeolites enable solvent-free, high-yield syntheses for methyl-substituted derivatives, while noble metal catalysts (e.g., Au) are used for diphenyl analogs .
  • Reaction Time : Microwave irradiation reduces reaction time to 20 minutes for nitro/bromo-substituted compounds .
  • Regioselectivity : Bulky substituents (e.g., phenyl) influence acylation sites, as seen in N-acylated derivatives .

Structural and Spectroscopic Features

Table 2: Structural and Spectral Comparisons

Compound Key Substituents $ ^1H $-NMR (δ, ppm) FTIR (cm$ ^{-1} $) Crystal Structure
2,4-Diphenyl-2,3-dihydro-1H-1,5-BZD Phenyl (C2, C4) 7.16–7.59 (m, aromatic), 3.50 (NH) 3330 (NH), 1635 (C=N) Puckered boat conformation
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-BZD Methyl (C2, C4) 1.35 (s, 6H, CH$ _3 $), 2.27–2.43 (CH$ _2 $) 3294 (NH), 1632 (C=N) Not reported
4-(4-BrPh)-2-(4-NO₂Ph)-2,3-dihydro-BZD Br, NO$ _2 $ 7.8–8.2 (d, aromatic), 3.12–3.50 (CH$ _2 $) 2962 (C–H), 1594 (NO$ _2 $) Enhanced π-conjugation

Key Observations :

  • Substituent Effects : Phenyl groups increase steric hindrance, shifting aromatic protons upfield compared to methyl analogs .
  • Hydrogen Bonding : Intramolecular H-bonding in hydroxyl-substituted derivatives stabilizes specific conformations .
  • NLO Properties: Nitro and bromo substituents enhance hyperpolarizability, making 4-(4-BrPh)-2-(4-NO₂Ph)-BZD suitable for optical applications .

Table 3: Physicochemical and Pharmacological Data

Compound Melting Point (°C) Solubility Biological Activity Reference
2,4-Diphenyl-2,3-dihydro-1H-1,5-BZD 151–152 Low (organic) Anticancer (in vitro)
2,2,4-Trimethyl-2,3-dihydro-1H-1,5-BZD 134–135 Moderate Not reported
4-(o-Hydroxyphenyl)-2-phenyl-BZD 165–167 Low Antidepressant (mice models)

Key Observations :

  • Thermal Stability : Methyl-substituted derivatives exhibit lower melting points than phenyl analogs due to reduced crystallinity .

Q & A

Q. Methodological workflow :

Chromatography : HPLC or TLC to monitor reaction progress and purity.

Spectroscopy :

  • NMR (¹H/¹³C): Confirms regiochemistry (e.g., distinguishing N1 vs. N5 acylation) and detects hydrogen bonding .
  • IR : Identifies carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amide bonds).

Mass spectrometry : High-resolution MS validates molecular formulas.

Elemental analysis : Confirms C, H, N composition .

Advanced: How can regioselectivity be controlled during acylation of the benzodiazepine core?

Regioselectivity is influenced by:

  • Temperature : Lower temperatures (0–25°C) favor kinetic control, promoting acylation at the more accessible nitrogen. Higher temperatures (e.g., reflux) may shift selectivity via thermodynamic stabilization (e.g., intramolecular hydrogen bonds between the imine and hydroxyl groups) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering reaction pathways.
  • Substituent effects : Electron-donating groups on the benzodiazepine ring can direct acylation to specific sites via electronic effects .

Advanced: What in vitro models are used to evaluate the pharmacological activity of this compound?

Q. Examples of assays :

  • Cancer cell lines : Tested against breast cancer (e.g., MCF-7) to assess cytotoxicity via MTT assays. Nitro derivatives of 2,4-diarylbenzodiazepines have shown moderate activity .
  • Receptor binding studies : Radioligand displacement assays (e.g., GABAₐ receptor binding) to evaluate CNS activity .
  • Enzyme inhibition : Screening for kinase or protease inhibition using fluorogenic substrates .

Advanced: What role does X-ray crystallography play in studying this benzodiazepine's conformation?

X-ray crystallography resolves:

  • Ring puckering : The dihydro-1,5-benzodiazepine core adopts a boat conformation, with phenyl substituents in pseudoaxial positions .
  • Hydrogen bonding networks : Intramolecular H-bonds (e.g., between N-H and carbonyl groups) stabilize specific tautomers or conformers .
  • Crystal packing : Non-covalent interactions (e.g., π-π stacking) influence solubility and stability .

Advanced: How are structure-activity relationships (SAR) studied for derivatives of this compound?

Q. Methodology :

Structural modifications : Introduce substituents (e.g., halogens, methoxy groups) at positions 2, 4, or 7 to probe electronic/steric effects.

Pharmacological profiling :

  • In vitro : Measure IC₅₀ values in receptor binding or enzyme inhibition assays.
  • In silico : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GABAₐ receptors .

Data analysis :

  • QSAR models : Correlate substituent parameters (Hammett σ, logP) with activity .

Advanced: What analytical challenges arise in characterizing nitro derivatives of this benzodiazepine?

  • Spectral overlap : Nitro groups (NO₂) absorb strongly in IR (~1520, 1350 cm⁻¹), complicating carbonyl detection.
  • Isomer discrimination : Tautomerism (e.g., keto-enol) requires dynamic NMR or X-ray analysis .
  • Stability issues : Nitro derivatives may decompose under light; use amber vials and inert atmospheres during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 2
Reactant of Route 2
2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.